Methyl 5-(((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that features a combination of several functional groups, including a piperazine ring, a thiadiazole ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with carbon disulfide and an appropriate halide.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions involving a halogenated precursor.
Coupling with Furan-2-Carboxylate: The final step involves coupling the thiadiazole-piperazine intermediate with methyl furan-2-carboxylate under suitable conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential therapeutic agent for neurological disorders due to its piperazine moiety.
Materials Science: Its ability to form stable complexes with metals could be exploited in the development of new materials with specific electronic or catalytic properties.
Biological Studies: The compound can be used as a probe to study various biological pathways, especially those involving oxidative stress and redox reactions.
Mechanism of Action
The mechanism of action of Methyl 5-(((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The piperazine ring may interact with neurotransmitter receptors, while the thiadiazole ring could participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(((5-(4-(4-chlorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate
- Methyl 5-(((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate
Uniqueness
Compared to similar compounds, Methyl 5-(((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This modification can enhance its potential as a therapeutic agent by improving its binding affinity and selectivity for specific molecular targets.
Properties
IUPAC Name |
methyl 5-[[5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-26-15-5-3-14(4-6-15)23-9-11-24(12-10-23)19-21-22-20(30-19)29-13-16-7-8-17(28-16)18(25)27-2/h3-8H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMMCEVFMLWBSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC4=CC=C(O4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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